3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
Description
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile is a piperazine derivative featuring a 2-methoxyphenyl group at the piperazine nitrogen and a ketonitrile moiety (-CO-C≡N) at the terminal position.
Properties
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-19-13-5-3-2-4-12(13)16-8-10-17(11-9-16)14(18)6-7-15/h2-5H,6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMKVXDYKKWNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397372 | |
| Record name | 3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62508-79-6 | |
| Record name | 4-(2-Methoxyphenyl)-β-oxo-1-piperazinepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62508-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate nitrile-containing reagents. One common method includes the use of acetonitrile as a solvent and a catalyst such as Yb(OTf)3 to facilitate the reaction . The reaction conditions often require controlled temperatures and purification steps like recrystallization to obtain the desired product with high purity.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to enhance yield and reduce by-products. Industrial methods may involve continuous flow reactors and automated purification systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitrile groups to amines or other reduced forms.
Substitution: This reaction can replace specific atoms or groups within the molecule with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
Therapeutic Applications
1. Dopamine Receptor Modulation
One of the primary applications of this compound is its interaction with dopamine receptors, particularly the D3 receptor. Research indicates that compounds similar to 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile can act as selective antagonists for the D3 receptor, which is implicated in various neuropsychiatric disorders, including substance use disorders (SUDs) and schizophrenia .
2. Radioligand Development
The compound's structure allows it to be considered for development as a radioligand for Positron Emission Tomography (PET) imaging. This application is crucial for studying the pharmacological specificity and target engagement of new therapeutics in vivo. The ability to label the compound with carbon-11 enhances its utility in imaging studies .
Case Studies
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness arises from the ortho-methoxy group on the phenyl ring and the propanenitrile chain . Key comparisons include:
Positional Isomerism: Ortho vs. Para-Methoxy Substitution
- 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile (QZ-4964): Differs only in the methoxy group’s position (para instead of ortho). Molecular formula: C₁₄H₁₇N₃O₂ (same as the target compound). SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC#N .
Alkyl Chain Length Variations
- 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butannitrile (5a) :
Aryl Group Modifications
- 3-[4-(2-Cyanophenyl)piperazin-1-yl]-3-oxopropanenitrile analogs (e.g., Compound 11): Replaces the methoxy group with a cyano (-CN) substituent. Purity: 97.53%, retention time: 4.65 min (HPLC) . The electron-withdrawing cyano group could alter electronic properties and receptor interaction dynamics.
Physicochemical Properties
*Purity inferred from analogous compounds (e.g., HBK series in with 95% purity).
Key Research Findings
Substituent Position Matters : Ortho-methoxy substitution (target compound) introduces steric effects that may hinder receptor binding compared to para-substituted analogs, as seen in QZ-4964 .
Chain Length and Bioavailability : Propanenitrile (3-carbon chain) in the target compound likely offers a balance between hydrophilicity and lipophilicity compared to butannitrile (4-carbon) derivatives .
Purity and Analytical Data: High-purity analogs (>95%) are achievable via chromatographic purification (e.g., silica gel or ethanol-based methods) .
Biological Activity
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile, also known as CAS 62508-79-6, is a compound with potential pharmacological applications. Its structure consists of a piperazine ring substituted with a methoxyphenyl group and a cyano group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17N3O2
- Molecular Weight : 245.320 g/mol
- Structure : The compound features a piperazine moiety, which is known for its role in various biological activities due to its ability to interact with neurotransmitter receptors.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antidepressant Effects : Compounds with piperazine structures are often investigated for their antidepressant properties due to their interaction with serotonin receptors.
- Antitumor Activity : Some studies suggest that derivatives of piperazine can inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Properties : The presence of the methoxy group may enhance the antimicrobial activity against specific pathogens.
The proposed mechanisms through which this compound exerts its effects include:
- Serotonin Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.
- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways involved in cell growth and survival, particularly in cancer cells.
- Antioxidant Activity : Some studies indicate that piperazine derivatives possess antioxidant properties, which can mitigate oxidative stress in cells.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antidepressant Effects :
- Antitumor Activity :
- Antimicrobial Properties :
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 80°C | |
| Solvent | DMF | |
| Catalyst | K₂CO₃ | |
| Purification Method | Column Chromatography |
Q. Table 2. NMR Data Validation
| Signal (δ, ppm) | Expected Assignment | Conflict Resolution |
|---|---|---|
| 7.2 (multiplet) | 2-Methoxyphenyl aromatic | Check for residual solvent peaks |
| 3.4 (broad singlet) | Piperazine CH₂ | Use D₂O shake to confirm exchangeable protons |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
